Isopropyl 2-hydroxy-5-iodobenzoate
Overview
Description
Isopropyl 2-hydroxy-5-iodobenzoate is a chemical compound with the molecular formula C₁₀H₁₁IO₂ . It belongs to the class of cyclic hypervalent iodine reagents . These compounds are known for their green oxidizing properties and excellent recyclability. This compound is a derivative of benzoic acid, where the hydroxy group is replaced by an iodine atom. It has potential applications as an organocatalyst and reagent in various chemical reactions .
Synthesis Analysis
A practical method for synthesizing this compound involves using Oxone® (potassium peroxymonosulfate) in an aqueous solution under mild conditions at room temperature. This approach yields nonexplosive cyclic hypervalent iodine (III) oxidants efficiently. The resulting 2-iodosobenzoic acids (IBAs) can serve as precursors for other cyclic organoiodine (III) derivatives. Importantly, this method avoids contamination by hazardous pentavalent iodine (III) compounds .
Chemical Reactions Analysis
Mechanism of Action
Isopropyl 2-hydroxy-5-iodobenzoate acts as a trivalent cyclic hypervalent iodine oxidant. It can be regenerated from 2-iodobenzoic acid (2-IB) without requiring an external ligand, thanks to the adjacent carboxy group serving as an endogenous ligand. Its mechanism involves facilitating various chemical transformations by providing iodine-based electrophilic species .
Properties
CAS No. |
15125-87-8 |
---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
propan-2-yl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C10H11IO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 |
InChI Key |
RBOQHPLFKLNTKX-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)O |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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